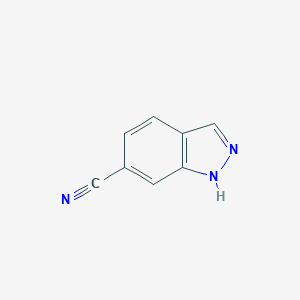

1H-indazole-6-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGRVWCYOJDNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329661 | |

| Record name | 1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141290-59-7 | |

| Record name | 1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-indazole-6-carbonitrile: Chemical Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indazole-6-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile reactivity and significant role in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and established experimental protocols for its synthesis. Furthermore, it explores the application of this scaffold in drug development, particularly in the design of kinase inhibitors for oncology.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system, with a nitrile group substituted at the 6-position. The 1H-tautomer is the most thermodynamically stable form.[1][2]

Chemical Structure:

-

IUPAC Name: this compound[3]

-

SMILES: C1=CC2=C(C=C1C#N)NN=C2[6]

-

InChI: InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11)[3]

The presence of the indazole core and the reactive carbonitrile group makes it a valuable intermediate for further chemical modifications.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 143.15 g/mol | [3][4][5] |

| Appearance | Off-white solid | [4] |

| Melting Point | 128-135 °C | [7] |

| Boiling Point (Predicted) | 370.3 ± 15.0 °C | [7] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [7] |

| XLogP3 | 1.9 | [3] |

| Topological Polar Surface Area | 52.5 Ų | [3] |

| CAS Number | 141290-59-7 | [3][4] |

Synthesis and Experimental Protocols

The synthesis of 1H-indazole derivatives can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones, diazotization of o-alkylanilines, and from o-fluorobenzonitriles.[2][8][9] A common and effective laboratory-scale synthesis of the parent 1H-indazole scaffold involves the reaction of an appropriate aniline derivative. For this compound, a plausible synthetic route starts from 4-amino-3-methylbenzonitrile.

Example Synthetic Protocol: Diazotization and Cyclization

This protocol describes a general method for the synthesis of 1H-indazoles from substituted anilines, which can be adapted for this compound.

Materials and Reagents:

-

4-amino-3-methylbenzonitrile (Starting Material)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Suitable solvent (e.g., water, ethanol)

-

Reducing agent (e.g., sodium sulfite)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: Dissolve the starting material, 4-amino-3-methylbenzonitrile, in an acidic solution (e.g., aqueous HCl or acetic acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for a designated period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

Reductive Cyclization: To the diazonium salt solution, slowly add a reducing agent, such as sodium sulfite, while monitoring the reaction progress. The cyclization reaction involves an intramolecular reaction where the diazonium group reacts with the adjacent methyl group to form the pyrazole ring of the indazole system.

-

Work-up: After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Purity Assessment: The purity of the synthesized compound should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Role in Drug Discovery and Development

This compound is a key building block in pharmaceutical development, particularly in the fields of oncology and neurology.[4] The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[10][11]

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8][11] The nitrile group at the 6-position provides a versatile handle for introducing further chemical diversity through reactions like Suzuki-Miyaura cross-coupling, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[11]

Application in Kinase Inhibitor Development

Many clinically approved and investigational kinase inhibitors feature the indazole core. These compounds often target key kinases in oncogenic signaling pathways, such as:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis.

-

EGFR (Epidermal Growth Factor Receptor): EGFR inhibitors are effective in treating various cancers driven by EGFR mutations.[8]

-

FGFRs (Fibroblast Growth Factor Receptors): Dysregulation of FGFR signaling is implicated in several cancers.[8]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development.[11]

The following diagram illustrates a generalized workflow for the utilization of this compound in the development of kinase inhibitors.

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key signaling pathways implicated in cancer. The ability to functionalize the indazole core allows for the precise targeting of the ATP-binding pocket of various kinases.

The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole-based kinase inhibitors.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and the established biological importance of the indazole scaffold make it a valuable starting material for the synthesis of novel therapeutic agents. The continued exploration of derivatives based on this core structure holds considerable promise for the development of new treatments for a range of diseases, most notably cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 141290-59-7 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1H-Indazole-6-carbonitrile from 6-Bromo-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-indazole-6-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available 6-bromo-1H-indazole. The document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a prevalent motif in numerous approved drugs and clinical candidates, and the introduction of a carbonitrile group at the 6-position provides a versatile handle for further chemical transformations, such as conversion to amines, amides, carboxylic acids, and tetrazoles. This guide focuses on the transition metal-catalyzed cyanation of 6-bromo-1H-indazole, a common and effective strategy for the synthesis of the target compound.

Reaction Methodologies

The conversion of aryl bromides to aryl nitriles is a well-established transformation in organic synthesis, typically achieved through palladium- or copper-catalyzed cross-coupling reactions.

2.1. Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation reactions are among the most robust and widely used methods for the synthesis of aryl nitriles. These reactions typically employ a palladium(0) catalyst, a phosphine ligand, and a cyanide source. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The latter is often preferred due to its lower toxicity.

The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst.

2.2. Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical method for the cyanation of aryl halides using copper(I) cyanide (CuCN). While effective, this reaction often requires high temperatures and stoichiometric amounts of the copper reagent. Modern variations of this reaction utilize catalytic amounts of copper with various ligands and cyanide sources, offering milder reaction conditions.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the cyanation of aryl bromides, providing a basis for comparison of different methodologies. It is important to note that the optimal conditions for the synthesis of this compound may vary and require specific optimization.

| Starting Material | Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Iodo-1H-indazole | [PdCl(C₃H₅)]₂ / Xantphos | K₄[Fe(CN)₆]·3H₂O | DMAc / H₂O | 95 | 2 | 96-97 | --INVALID-LINK-- |

| Aryl Chlorides | Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆] | MeCN / H₂O | 70 | - | up to 96 | --INVALID-LINK-- |

| Aryl Bromides | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80 | - | - | General Method |

| Aryl Bromides | CuI / ligand | KCN | various | 100-150 | - | - | General Method |

Note: The yield for the direct conversion of 6-bromo-1H-indazole to this compound is not explicitly reported in a dedicated peer-reviewed publication. The yields presented are for analogous reactions and serve as a guideline. Optimization of the reaction conditions is recommended to achieve high yields for the specific substrate.

Experimental Protocols

The following is a detailed experimental protocol for the palladium-catalyzed cyanation of 6-bromo-1H-indazole, adapted from a reliable procedure for a similar substrate.[1]

4.1. Palladium-Catalyzed Synthesis of this compound

Materials:

-

6-Bromo-1H-indazole

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Dimethylacetamide (DMAc), anhydrous

-

Deionized water, degassed

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer or thermocouple

-

Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inlet for inert gas, add 6-bromo-1H-indazole (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dimethylacetamide (DMAc) to the flask via syringe or cannula to achieve a concentration of approximately 0.5 M with respect to the 6-bromo-1H-indazole.

-

Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the solvent is thoroughly degassed.

-

Water Addition: Add degassed deionized water (approximately 2/3 the volume of DMAc) to the reaction mixture.

-

Heating: Heat the reaction mixture to 95-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

While potassium hexacyanoferrate(II) is significantly less toxic than simple cyanide salts, it should still be handled with care. Avoid contact with strong acids, which can liberate hydrogen cyanide gas.

-

Palladium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Dimethylacetamide (DMAc) is a skin and eye irritant.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

5.2. Generalized Palladium-Catalyzed Cyanation Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Characterization Data for this compound

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.6 (br s, 1H), 8.35 (s, 1H), 8.15 (s, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 141.5, 135.0, 125.0, 122.5, 121.0, 119.5, 112.0, 108.0 |

| Mass Spectrometry (ESI+) | m/z: 144.1 [M+H]⁺ |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound from 6-bromo-1H-indazole is efficiently achieved through palladium-catalyzed cyanation. The use of potassium hexacyanoferrate(II) as a cyanide source offers a safer and more environmentally benign alternative to traditional cyanide reagents. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important building block for novel therapeutic agents. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

Spectroscopic Profile of 1H-Indazole-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indazole-6-carbonitrile (CAS No: 141290-59-7), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predictive models and data from analogous structures. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy, including the analysis of substituent chemical shifts on aromatic systems and known spectral data of the parent 1H-indazole structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (N-H) | ~13.5 | br s | - |

| H-3 | ~8.3 | s | - |

| H-7 | ~8.2 | d | ~8.5 |

| H-5 | ~7.9 | dd | ~8.5, ~1.5 |

| H-4 | ~7.8 | d | ~1.5 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~141 |

| C-3a | ~139 |

| C-3 | ~135 |

| C-5 | ~129 |

| C-7 | ~125 |

| C-4 | ~122 |

| C-6 | ~119 |

| CN | ~118 |

| C-5a | ~108 |

Note: The assignment of quaternary carbons can be confirmed using techniques such as Heteronuclear Multiple Bond Correlation (HMBC).

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2230 | C≡N (Nitrile) | Stretching |

| ~1620, ~1500 | Aromatic C=C | Stretching |

Note: The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.

Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 143.05 | [M]⁺ | Molecular Ion |

| 116.04 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 89.04 | [M-HCN-HCN]⁺ or [C₆H₅N]⁺ | Further fragmentation |

Note: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₈H₅N₃.

Experimental Workflows and Logical Relationships

The characterization of this compound relies on a logical sequence of spectroscopic analyses to confirm its structure and purity.

An In-depth Technical Guide to the Solubility of 1H-indazole-6-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 1H-indazole-6-carbonitrile. In the absence of extensive publicly available quantitative solubility data for this compound, this document provides a robust framework for researchers to determine its solubility in various common organic solvents. The guide includes a qualitative solubility prediction based on the molecule's structure, a detailed experimental protocol for the isothermal shake-flask method, and a template for data presentation.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indazole core with a carbonitrile group. This structure imparts a degree of polarity that influences its solubility profile. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and a hydrogen bond acceptor (the nitrogen of the nitrile group), along with the aromatic bicyclic system, suggests a varied solubility in different organic solvents. A thorough understanding of its solubility is critical for its application in medicinal chemistry and drug development, particularly for synthesis, purification, formulation, and in vitro/in vivo screening.

Predicted Qualitative Solubility Profile

Based on the chemical principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. The molecule possesses both polar (nitrile group, N-H bond) and nonpolar (aromatic rings) characteristics.

-

High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be effective solvents due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.

-

Moderate Solubility Expected in: Polar protic solvents like methanol and ethanol, as well as moderately polar solvents such as acetone and ethyl acetate, are likely to show moderate solvating power.

-

Low Solubility Expected in: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents for this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimental Solubility of this compound at Ambient Temperature (25 °C)

| Solvent Class | Solvent Name | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined | |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | |

| Acetonitrile | 41.05 | 0.786 | Data to be determined | Data to be determined | |

| Polar Protic | Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined | |

| Moderately Polar | Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | 1.330 | Data to be determined | Data to be determined | |

| Nonpolar | Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined |

| n-Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

4.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved. A general guideline is to add approximately 10-20 mg of the compound to 2 mL of the solvent.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL)

-

Calculate the solubility in mol/L using the molecular weight of this compound (143.15 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

This comprehensive guide provides the necessary theoretical background and practical steps for researchers to accurately determine the solubility of this compound in various organic solvents, thereby enabling its effective use in further research and development activities.

The Multifaceted Reactivity of the Nitrile Group in 1H-Indazole-6-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the nitrile group in 1H-indazole-6-carbonitrile, a key heterocyclic building block in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives targeting a range of diseases, particularly in oncology.[1][2] The nitrile group at the 6-position offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for lead optimization. This document outlines key reactions, provides detailed experimental protocols where available, and presents a visualization of a relevant signaling pathway to contextualize the application of these compounds. All quantitative data is summarized for clarity, and experimental workflows are diagrammatically represented.

Introduction

This compound is a pivotal intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[3][4] The indazole core can act as a bioisostere for purines, enabling competitive binding to the ATP-binding sites of kinases.[4] The nitrile functionality is a key reactive center, allowing for its conversion into other important functional groups such as carboxylic acids, primary amines, and tetrazoles. These transformations are crucial for modulating the physicochemical properties and biological activity of drug candidates. This guide will explore the principal reactions of the nitrile group in this compound, providing a valuable resource for researchers in drug development.

Core Reactivity of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. The primary transformations of the nitrile group in this compound include hydrolysis, reduction, addition of organometallic reagents, and cycloaddition reactions.

Hydrolysis to 1H-Indazole-6-carboxylic acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be performed under acidic or basic conditions. A patent describing the synthesis of related indazole derivatives outlines a procedure for the hydrolysis of a similar nitrile-containing indazole.[5]

Experimental Protocol: Basic Hydrolysis

A solution of 7-chloro-1H-indazole-5-carbonitrile (1.41 mmol) in a 3:1 mixture of ethanol and water (15 mL) is treated with potassium hydroxide (7.04 mmol). The mixture is heated at reflux. While the specific reaction time and yield for this compound are not provided in the searched literature, this protocol serves as a representative starting point.[5]

Table 1: Representative Conditions for Hydrolysis of Indazole Nitriles

| Substrate | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 7-chloro-1H-indazole-5-carbonitrile | KOH | Ethanol/Water (3:1) | Reflux | 7-chloro-1H-indazole-5-carboxylic acid | Not Specified | [5] |

Reduction to (1H-Indazol-6-yl)methanamine

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic center into the molecule, which can be crucial for forming salt forms of a drug or for key binding interactions with a biological target. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A general procedure for the reduction of nitriles using palladium on carbon and hydrogen gas has been described.[6]

Experimental Protocol: Catalytic Hydrogenation

To a solution of the nitrile in methanol, 0.5 g of palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere and reacted at room temperature for 3 hours. The reaction progress is monitored by thin-layer chromatography.[6]

Table 2: Representative Conditions for Nitrile Reduction

| Reagent | Solvent | Conditions | Product | Reference |

| Pd/C, H₂ | Methanol | Room Temperature, 3h | Primary Amine | [6] |

Reaction with Organometallic Reagents

The addition of Grignard or other organometallic reagents to the nitrile group, followed by acidic workup, leads to the formation of ketones. This reaction allows for the introduction of a new carbon-carbon bond and the creation of a ketone functionality, which can be a key pharmacophore or a handle for further synthetic modifications. The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic nitrile carbon.[7]

Experimental Protocol: Grignard Reaction (General)

A Grignard reagent (e.g., RMgBr) is added to a solution of the nitrile in an ethereal solvent. The intermediate imine is then hydrolyzed with aqueous acid to yield the corresponding ketone.[7]

Table 3: General Scheme for Grignard Reaction with Nitriles

| Reagents | Solvent | Workup | Product | Reference |

| 1. RMgX 2. H₃O⁺ | Ether | Acidic | Ketone | [7] |

[3+2] Cycloaddition to form 6-(1H-Tetrazol-5-yl)-1H-indazole

The conversion of a nitrile to a tetrazole ring is a common bioisosteric replacement for a carboxylic acid group in medicinal chemistry. Tetrazoles often exhibit improved metabolic stability and pharmacokinetic properties. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source, often in the presence of a catalyst.

Experimental Protocol: Tetrazole Formation (General)

A solution of the nitrile and sodium azide in a suitable solvent is heated. The reaction can be catalyzed by various reagents to improve efficiency.

Table 4: Representative Conditions for Tetrazole Formation from Nitriles

| Reagents | Solvent | Conditions | Product | Reference(s) |

| NaN₃, Catalyst | Various | Heating | 5-substituted-1H-tetrazole | [8][9] |

Signaling Pathway Involvement of Indazole Derivatives

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][10] These inhibitors typically function by competing with ATP for binding to the kinase domain. One of the critical pathways targeted by indazole-based inhibitors is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1]

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified representation of the MAPK signaling pathway, highlighting the points of intervention for kinase inhibitors.

Caption: A simplified diagram of the MAPK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key transformations of the nitrile group in this compound.

Caption: General workflow for the hydrolysis of this compound.

Caption: General workflow for the reduction of this compound.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. The nitrile group serves as a key functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with potentially improved pharmacological profiles. This guide has provided an overview of the core reactivity of this nitrile group, including hydrolysis, reduction, Grignard reactions, and tetrazole formation. While specific, optimized protocols for this compound are not always available in the public domain, the provided general methodologies offer a solid foundation for further experimental work. The contextualization of indazole derivatives as kinase inhibitors within the MAPK signaling pathway underscores their therapeutic potential. It is anticipated that the continued exploration of the chemistry of this compound will lead to the discovery of novel and effective therapeutic agents.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Page loading... [wap.guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Introduction: The Significance of Tautomerism in the Indazole Scaffold

An In-depth Technical Guide to Tautomerism in 1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are central to numerous FDA-approved drugs, including Axitinib, Niraparib, and Pazopanib, which are used in the treatment of various cancers.[5][6] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, particularly the presentation of hydrogen bond donors and acceptors which govern molecular recognition at the target site.[1][7]

A critical and influential aspect of indazole chemistry is the phenomenon of annular tautomerism.[1][5] Indazoles can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] However, the 3H-tautomer is markedly less stable and rarely observed.[1] Consequently, the most relevant and extensively studied equilibrium is that between the 1H- and 2H-tautomers.[1]

The 1H-indazole tautomer features a benzenoid aromatic system, whereas the 2H-indazole possesses a quinonoid character.[1][2][8] Due to the greater aromatic stabilization of the benzenoid form, the 1H-tautomer is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state under most conditions.[1][2][5][6][9][8][10][11][12] Understanding and controlling this tautomeric equilibrium is paramount for drug development professionals, as it directly impacts a molecule's physicochemical properties, metabolic stability, and pharmacological activity.[1][5]

Quantitative Analysis of Tautomeric Stability

The greater stability of the 1H-tautomer has been quantified by numerous experimental and computational studies. The energy difference between the two forms is typically in the range of 2-5 kcal/mol.[8][13][14] This difference is primarily attributed to the loss of aromaticity in the quinoid structure of 2H-indazole.[8][15]

The relative stability can be expressed by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG). The table below summarizes key quantitative data from various computational studies, providing a clear comparison of the energy differences calculated using different theoretical levels.

| Method/Level of Theory | Basis Set | Phase | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Reference |

| MP2 | 6-31G | Gas | 3.6 | 3.9 | 4.1 | [8][14] |

| MP2 | 6-31G** | Aqueous | - | - | ~4.1 (17.2 kJ/mol) | [8] |

| MP2 | cc-pVTZ | Gas | ~3.3 (13.6 kJ/mol) | - | - | [15] |

| B3LYP | 6-31G | Gas | - | - | ~5.1 (21.4 kJ/mol) | [8][16] |

| Experimental (pKa) | - | Water | - | - | 2.3 | [8] |

| Thermochemical | - | Gas/Condensed | - | - | 2.3 | [13] |

| DFT (B97X-D) | 6-31G* | - | 4.46 | - | - | [17] |

Note: Energy values were converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

Factors Influencing the Tautomeric Equilibrium

While the 1H form is generally favored, the position of the tautomeric equilibrium is a delicate balance influenced by several factors, including electronic substituent effects, solvent polarity, and specific hydrogen bonding interactions.[1]

Substituent Effects

The electronic nature of substituents on the indazole ring can significantly alter the relative stabilities of the 1H- and 2H-tautomers.[1]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) can decrease the energy difference between the tautomers, although the 1H form typically remains more stable.[8][15]

-

Electron-Donating Groups (EDGs): EDGs can also modulate the electronic character of the ring and influence the equilibrium.

In some specific cases, particularly with certain substitution patterns, the 2H-tautomer can become more stable than the 1H form.[18]

Solvent Effects

The solvent environment plays a crucial role in determining the predominant tautomeric form in solution.[1]

-

Polarity: The 2H-indazole form has a significantly higher calculated dipole moment than the 1H form (e.g., 3.40 D for 2-methyl-2H-indazole vs. 1.50 D for 1-methyl-1H-indazole).[1] This suggests that polar solvents could preferentially stabilize the more polar 2H-tautomer.[1]

-

Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact differently with the N-H protons of the two tautomers, thereby shifting the equilibrium.[1]

Despite these influences, comprehensive studies have often shown that the 1H-form maintains its greater stability across a range of different solvents.[9][8]

Hydrogen Bonding

Specific intramolecular or intermolecular hydrogen bonds can provide a significant stabilizing force for the 2H-tautomer, which would otherwise be the minor form.[8][19] For instance, in certain 3-substituted indazoles, the formation of a strong intramolecular hydrogen bond can lock the molecule in the 2H-tautomeric state.[19] Similarly, intermolecular hydrogen bonds can lead to the formation of stable centrosymmetric dimers of the 2H-tautomer in the solid state or in aprotic solvents.[19]

Experimental Protocols for Tautomer Characterization

The unambiguous identification and quantification of indazole tautomers require a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[20] Distinct differences in the chemical environments of the nuclei in the 1H- and 2H-forms lead to characteristic chemical shifts.[10][11]

| Nucleus | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative | Key Differentiating Feature |

| ¹H NMR | |||

| N-H | ~13.40 ppm (broad) | Absent | A very downfield, broad N-H proton signal is characteristic of the 1H-tautomer.[11] |

| H-3 | ~8.10 ppm (s) | ~8.4 ppm (s) | The H-3 proton is typically more deshielded (higher ppm) in the 2H-isomer.[11] |

| ¹³C NMR | |||

| C-3 | ~134.8 ppm | ~150 ppm | The C-3 carbon in 2H-indazoles is significantly deshielded compared to the 1H form.[11] |

| C-7a | ~140.0 ppm | ~125 ppm | The bridgehead C-7a carbon is notably more shielded in the 2H-isomer. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the indazole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric ratio.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for quantitative integration, especially for the broad N-H proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For complex structures or mixtures of N-alkylated isomers, acquire 2D NMR spectra such as HMBC and NOESY to confirm connectivities and establish the definitive N-substitution pattern.[21]

-

Data Processing and Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Compare the observed chemical shifts, particularly for H-3, C-3, and C-7a, with known values for 1H- and 2H-indazole systems to determine the predominant tautomer. For mixtures, the ratio of tautomers can be determined by integrating characteristic, well-resolved signals in the ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The difference in the electronic systems (benzenoid vs. quinonoid) results in distinct UV-Vis absorption spectra for the two tautomers, making this a useful technique for characterization.[22][23] The 2H-tautomer, with its more extended conjugation, often absorbs light more strongly and at longer wavelengths compared to the 1H-tautomer.[22]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions of the indazole derivative in a UV-transparent solvent (e.g., acetonitrile, ethanol) at a known concentration (e.g., 10-100 µM).

-

Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

-

Data Analysis: Compare the λmax values and molar absorptivity (ε) with those of known 1-methyl-1H-indazole and 2-methyl-2H-indazole standards to infer the predominant tautomeric form in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the tautomeric form in the solid state.[19] It allows for the precise location of all atoms, including the hydrogen on the nitrogen, unambiguously identifying the structure.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the indazole derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to yield the final molecular structure, which will clearly show the position of the N-H proton.

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[15][18]

Experimental Protocol: Computational Analysis

-

Structure Building: Build the 3D structures of both the 1H- and 2H-tautomers of the indazole derivative of interest.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a post-Hartree-Fock method like MP2, and an appropriate basis set (e.g., 6-31G**).[18]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). This also provides thermochemical data for calculating enthalpy (H) and Gibbs free energy (G).

-

Energy Comparison: Compare the calculated electronic energies (E) or, more accurately, the Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form. The energy difference can be used to predict the equilibrium constant KT.

Implications in Drug Design and Development

A thorough understanding of indazole tautomerism is not merely an academic exercise; it is a critical component of rational drug design. The position of the N-H proton dictates the molecule's hydrogen bonding capabilities, which is fundamental for molecular recognition and binding affinity to biological targets like protein kinases.[1][7]

-

Target Binding: The 1H- and 2H-tautomers present different hydrogen bond donor/acceptor patterns. A switch from one tautomer to another can lead to a complete loss of biological activity if a key hydrogen bond is disrupted.

-

Physicochemical Properties: Tautomerism influences key properties such as pKa, lipophilicity (logP), solubility, and crystal packing, all of which affect a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5]

-

Bioisosterism: Both 1H- and 2H-indazoles are recognized as effective bioisosteres for other important functional groups like indole and phenol.[7] Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially offering improved target affinity or a modified physicochemical profile.[7]

Conclusion

Tautomerism in 1H-indazole derivatives is a fundamental concept with profound implications for medicinal chemistry and drug development. While the benzenoid 1H-tautomer is generally the more stable and predominant form, this equilibrium can be influenced by substituents, solvent, and specific hydrogen bonding interactions. For researchers, a multi-faceted approach employing high-resolution spectroscopy (NMR), crystallography, and computational chemistry is essential for the unambiguous characterization of the tautomeric state of any new indazole-based compound. This rigorous characterization is a prerequisite for understanding structure-activity relationships (SAR) and for the rational design and optimization of novel, effective, and safe therapeutics built upon the versatile indazole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indazoles Chemistry and Biological Activities | CoLab [colab.ws]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. benchchem.com [benchchem.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. wuxibiology.com [wuxibiology.com]

- 18. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to CAS Number 141290-59-7 and the Associated Compound 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine

Disclaimer: There is a discrepancy between the provided CAS number and the chemical name. CAS number 141290-59-7 corresponds to 1H-Indazole-6-carbonitrile . The chemical name 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine is a distinct compound. This guide will provide a comprehensive overview of both chemical entities to address the user's query in its entirety.

Part 1: this compound (CAS 141290-59-7)

Introduction: this compound is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring system, with a nitrile functional group. The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of oncology and neurology.[2]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 141290-59-7 |

| IUPAC Name | This compound |

| Synonyms | 6-Cyano-1H-indazole, 6-Cyanoindazole |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Appearance | Solid |

| Melting Point | 128-135 °C |

| SMILES | N#Cc1ccc2cn[nH]c2c1 |

| InChI Key | QVGRVWCYOJDNQK-UHFFFAOYSA-N |

Suppliers

| Supplier | Purity |

| Sigma-Aldrich | 95% |

| Sunway Pharm Ltd | 97% |

| BLD Pharm | Inquire |

| Chem-Impex | Inquire |

Biological Activity and Research Applications

Derivatives of 1H-indazole are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][3] Specifically, this compound and its derivatives are of interest for their potential as anticancer agents.[4][5] The indazole ring system is present in several bioactive molecules, and ongoing research is exploring their mechanisms of action for drug development.[4] Some indazole derivatives have been studied for their inhibitory effects on kinases, such as checkpoint kinases 1 and 2, which are critical in cell cycle regulation, suggesting a potential mechanism for their anticancer properties.[4]

Experimental Protocols

General Synthesis of this compound:

A common synthetic route for 1H-indazole derivatives involves the cyclization of appropriately substituted precursors. While a specific, detailed experimental protocol for the industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be adapted from known methods for similar indazoles. One general approach is the reaction of a substituted aminobenzonitrile with a source of the pyrazole ring nitrogen atoms, followed by cyclization.

-

Reaction: A substituted 2-aminobenzonitrile is reacted with a diazotizing agent (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.

-

Cyclization: The diazonium salt is then induced to cyclize, often through a reduction step, to form the indazole ring system. The specific conditions (temperature, solvent, catalyst) would be optimized for this particular substrate.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Synthesis of 1H-Indazole-3-carbonitrile (A Related Isomer):

A detailed, peer-reviewed procedure for the synthesis of the related isomer, 1H-indazole-3-carbonitrile, has been published in Organic Syntheses.[6] This procedure involves the palladium-catalyzed cyanation of 3-iodo-1H-indazole.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (argon), 3-iodo-1H-indazole, potassium ferrocyanide trihydrate, allylpalladium(II) chloride dimer, and Xantphos are combined in N,N-dimethylacetamide (DMAc) and water.[6]

-

Heating: The reaction mixture is heated to 120 °C for 24 hours.[6]

-

Workup: After cooling, the reaction mixture is diluted with 2-methyltetrahydrofuran (2-MeTHF) and water. The organic layer is separated, washed, and then concentrated.[6]

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1H-indazole-3-carbonitrile.[6]

Visualizations

Caption: Generalized synthetic workflow for 1H-indazole derivatives.

Caption: Potential mechanism of action for indazole derivatives via kinase inhibition.

Part 2: 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine

Introduction: 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine belongs to the tetrahydropyridine class of compounds. The tetrahydropyridine moiety is a core structure in many biologically active molecules, including numerous alkaloids.[7] The discovery of the neurotoxic properties of a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has spurred extensive research into the synthesis and pharmacological effects of this class of compounds.[7] Derivatives of tetrahydropyridine have been investigated for a variety of therapeutic applications, including as muscarinic agonists for potential use in Alzheimer's disease.[8]

General Chemical and Physical Properties (of the parent 1,2,3,6-Tetrahydropyridine)

| Property | Value |

| CAS Number | 694-05-3 (for 1,2,3,6-Tetrahydropyridine) |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 108 °C |

| Melting Point | -48 °C |

| Density | 0.911 g/mL at 25 °C |

Suppliers

Specific suppliers for 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine were not readily identified in the search. However, the parent compound, 1,2,3,6-tetrahydropyridine, is available from suppliers such as Sigma-Aldrich . Custom synthesis would likely be required for this specific derivative.

Biological Activity and Research Applications

The biological activities of tetrahydropyridine derivatives are diverse. Some are being explored as selective M1 muscarinic agonists, which could be beneficial in treating cognitive deficits associated with Alzheimer's disease.[9]

A significant area of research involving tetrahydropyridines is in the study of Parkinson's disease. The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing a syndrome in animal models that closely resembles human Parkinson's disease.[10] MPTP is metabolized to the toxic species 1-methyl-4-phenylpyridinium (MPP+), which then leads to neuronal death through mechanisms involving oxidative stress and mitochondrial dysfunction.[10] The study of MPTP has been instrumental in understanding the pathophysiology of Parkinson's disease.

Experimental Protocols

General Synthesis of Substituted Tetrahydropyridines:

Numerous methods exist for the synthesis of tetrahydropyridine derivatives. A common approach is the partial reduction of a corresponding pyridine or the cyclization of an appropriate acyclic precursor.

-

Partial Reduction of Pyridines: A substituted pyridine can be partially reduced using a variety of reducing agents, such as sodium borohydride, often after activation of the pyridine ring (e.g., by N-acylation).[11] The regioselectivity of the reduction can be controlled by the choice of activating group and reducing agent.

-

Aza-Diels-Alder Reaction: An aza-Diels-Alder reaction between an imine and a diene can be a powerful method for constructing the tetrahydropyridine ring system.[12]

-

Ring-Closing Metathesis: An acyclic diene containing a nitrogen atom can be cyclized using a ruthenium catalyst in a ring-closing metathesis reaction to form the tetrahydropyridine ring.

Experimental Protocol for MPTP-Induced Neurodegeneration in Mice (A Model System):

This protocol is provided as an example of how a tetrahydropyridine derivative is used in a research setting.

-

Animal Model: Male C57BL/6 mice are commonly used as they are sensitive to MPTP-induced neurotoxicity.[13]

-

MPTP Administration: MPTP hydrochloride is dissolved in saline and administered to the mice via intraperitoneal injections. A common regimen is four injections at two-hour intervals.[14]

-

Tissue Collection: At a set time point after the final injection (e.g., 7 days), the animals are euthanized, and the brains are rapidly removed. The striatum and substantia nigra are dissected for analysis.[14]

-

Analysis: The tissues can be analyzed for dopamine levels using high-performance liquid chromatography (HPLC), the number of dopaminergic neurons using immunohistochemistry for tyrosine hydroxylase, and markers of oxidative stress or apoptosis.[14]

Visualizations

Caption: A common synthetic route to tetrahydropyridines via partial reduction.

Caption: The metabolic activation and mechanism of MPTP neurotoxicity.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 4. Buy this compound | 141290-59-7 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. iris.unime.it [iris.unime.it]

- 8. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 13. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a wide range of biological targets, making it a versatile core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of the indazole scaffold, with a focus on its applications in oncology, neurodegenerative diseases, and inflammatory conditions. The guide summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways to provide a thorough resource for professionals in drug discovery and development.

Anticancer Activity: A Cornerstone of Indazole Therapeutics

The most prominent application of the indazole scaffold is in the development of anticancer agents. Several FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib, feature this core structure and function primarily as kinase inhibitors.[1][2] These drugs target key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.

Indazole derivatives have demonstrated potent inhibitory activity against a variety of cancer cell lines. The antiproliferative effects are often mediated through the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][3] Furthermore, some derivatives have been shown to increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in cancer cells, further contributing to apoptotic cell death.[3] Beyond inducing apoptosis, certain indazole compounds can inhibit cancer cell migration and invasion by modulating the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[3]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of representative indazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | A549 (Lung) | 0.89 | [4] |

| 4T1 (Breast) | 0.23 | [3][4] | |

| HepG2 (Liver) | 1.15 | [4] | |

| MCF-7 (Breast) | 0.43 | [4] | |

| HCT116 (Colon) | 0.56 | [4] | |

| Compound 9f | HCT116 (Colon) | 14.3 ± 4.4 | [5] |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | MRC5 (Normal Lung Fibroblast) | >100 | [5] |

| Compound 6o | K562 (Leukemia) | 5.15 | [4] |

| A549 (Lung) | >40 | [4] | |

| PC-3 (Prostate) | 18.3 | [4] | |

| Compound 4 | A2780 (Ovarian) | 4.21 | [4] |

| A549 (Lung) | 18.6 | [4] | |

| Compound 9 | A2780 (Ovarian) | 5.47 | [4] |

| A549 (Lung) | 7.73 | [4] |

Key Signaling Pathways in Indazole-Mediated Anticancer Activity

A common mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases involved in critical signaling pathways. The PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival, is a frequent target.

Experimental Protocols for Assessing Anticancer Activity

MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines

-

96-well plates

-

Indazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the indazole compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]

Neuroprotective Effects of Indazole Derivatives

Beyond oncology, the indazole scaffold has shown significant promise in the field of neurodegenerative diseases, particularly Parkinson's Disease (PD).[6] The mechanism of action often involves the inhibition of tau protein hyperphosphorylation, a key pathological hallmark of several neurodegenerative disorders.[6][7]

A notable example is the 6-amino-1-methyl-indazole (AMI) derivative, which has demonstrated neuroprotective properties in cellular models of Parkinson's Disease.[6][7] AMI has been shown to increase cell viability and reduce apoptosis in neuronal cells exposed to neurotoxins.[7] This protective effect is associated with a decrease in the expression of phosphorylated tau (p-tau) and its upstream kinase, glycogen synthase kinase-3 beta (GSK-3β).[6][7]

Quantitative Data on Neuroprotective Activity

The following table summarizes key quantitative findings from in vitro studies on the effects of 6-amino-1-methyl-indazole (AMI) in a cellular model of Parkinson's Disease.

| Parameter | Condition | Result | Reference |

| Cell Viability | SH-SY5Y cells + MPP⁺ | Increased with AMI treatment | [7] |

| Apoptosis | SH-SY5Y cells + MPP⁺ | Alleviated with AMI treatment | [7] |

| p-tau Expression | SH-SY5Y cells + MPP⁺ | Significantly decreased with AMI treatment | [7] |

| p-GSK-3β Expression | SH-SY5Y cells + MPP⁺ | Significantly decreased with AMI treatment | [6] |

Signaling Pathway in Neuroprotection

The neuroprotective effects of certain indazole derivatives are linked to their ability to modulate the GSK-3β/tau phosphorylation axis.

Experimental Protocol for Assessing Neuroprotection

Western Blot Analysis for p-tau and p-GSK-3β

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to measure the levels of phosphorylated tau and GSK-3β.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-tau, anti-total tau, anti-p-GSK-3β, anti-total GSK-3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Protein Extraction and Quantification: Lyse cells and collect protein extracts. Determine the protein concentration using a BCA assay.[6]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-tau, total tau, p-GSK-3β, total GSK-3β, and a loading control (e.g., β-actin).[6]

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies.[6]

-

Detection: Visualize the protein bands using an ECL detection system.[6]

Anti-inflammatory and Other Biological Activities

The versatility of the indazole scaffold extends to the treatment of inflammatory conditions.[8][9][10] Indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[10] Some compounds also exhibit inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10]

Beyond these major areas, the indazole core has been explored for a wide range of other biological activities, including antibacterial, antifungal, anti-HIV, and antiarrhythmic effects.[8][9][11]

Quantitative Data on Anti-inflammatory Activity

The following table presents the IC50 values of indazole and its derivatives for the inhibition of COX-2 and IL-1β.

| Compound | Target | IC50 (µM) | Reference |

| Indazole | COX-2 | 23.42 | [10] |

| 5-Aminoindazole | COX-2 | 12.32 | [10] |

| 6-Nitroindazole | COX-2 | 19.22 | [10] |

| Indazole | IL-1β | 120.59 | [10] |

| 5-Aminoindazole | IL-1β | 220.46 | [10] |

| 6-Nitroindazole | IL-1β | 100.75 | [10] |

Conclusion

The indazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with a broad spectrum of biological activities. Its prominence in oncology, particularly as a core for kinase inhibitors, is well-established with several marketed drugs. Furthermore, emerging research highlights its significant potential in treating neurodegenerative and inflammatory diseases. The ability to readily synthesize a diverse library of derivatives allows for fine-tuning of their pharmacological properties. Future research will undoubtedly continue to uncover new therapeutic applications for this remarkable scaffold, solidifying its importance in the ongoing quest for novel and effective medicines.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of 1H-Indazole-6-carbonitrile at the N1 Position: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the derivatization of the 1H-indazole-6-carbonitrile core at the N1 position. The strategic functionalization of this scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the resulting N1-substituted indazole derivatives, particularly in the realm of oncology. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key reaction workflows and biological signaling pathways.

Introduction to N1-Derivatization of this compound